molecular formula C13H18N2O2S B3163526 2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1) CAS No. 884242-13-1

2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)

Cat. No.: B3163526
CAS No.: 884242-13-1
M. Wt: 266.36 g/mol
InChI Key: SXXXWJDXUIJRKW-UHFFFAOYSA-N
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Description

2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1) is a chemical compound that combines the properties of two distinct molecules: 2-Methylbutanoic acid and 6-methyl-1H-benzimidazole-2-thiol. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol typically involves the reaction of 2-Methylbutanoic acid with 6-methyl-1H-benzimidazole-2-thiol in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or alcohol derivatives.

Scientific Research Applications

2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic acid: A simple carboxylic acid with similar structural features.

    6-methyl-1H-benzimidazole-2-thiol: A heterocyclic compound with a thiol group, similar to the benzimidazole moiety in the compound.

Uniqueness

2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol is unique due to the combination of the properties of both 2-Methylbutanoic acid and 6-methyl-1H-benzimidazole-2-thiol. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.C5H10O2/c1-5-2-3-6-7(4-5)10-8(11)9-6;1-3-4(2)5(6)7/h2-4H,1H3,(H2,9,10,11);4H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXXWJDXUIJRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)
Reactant of Route 2
2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)
Reactant of Route 3
2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)
Reactant of Route 4
2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)
Reactant of Route 5
2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)
Reactant of Route 6
2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)

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